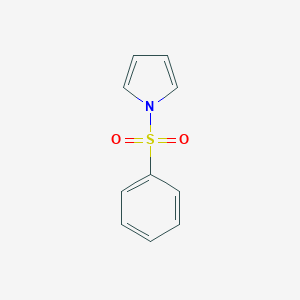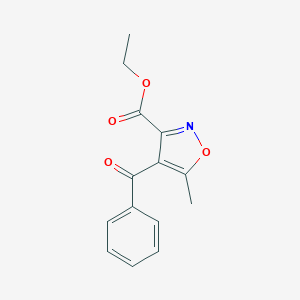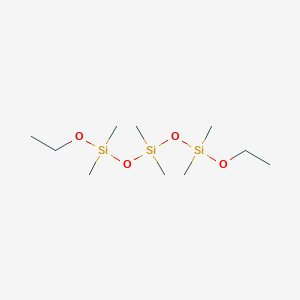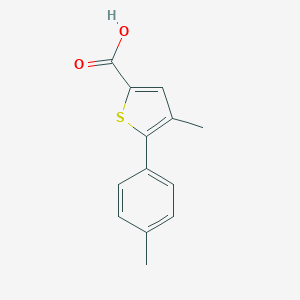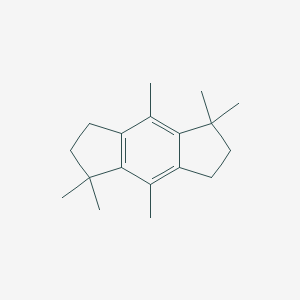
1,1,4,5,5,8-Hexamethyl-S-hydrindacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,5,5,8-Hexamethyl-S-hydrindacene, also known as HHS, is a highly fluorescent organic compound that has gained significant attention in the scientific community due to its unique properties. HHS has been utilized in various research applications, including fluorescence microscopy, organic light-emitting diodes (OLEDs), and organic solar cells.
Applications De Recherche Scientifique
1,1,4,5,5,8-Hexamethyl-S-hydrindacene has been widely used in fluorescence microscopy due to its high quantum yield and photostability. It has been utilized as a fluorescent probe for imaging cellular structures and tracking protein interactions. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene has also been used in the development of OLEDs and organic solar cells due to its high electron mobility and efficient energy transfer properties.
Mécanisme D'action
The mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is still being studied, but it is believed that its fluorescence properties are due to the formation of an excited state through the absorption of light. This excited state can then decay back to the ground state, emitting a photon of light in the process.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. However, it has been shown to be non-toxic to cells and has been used in live-cell imaging studies without affecting cell viability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in lab experiments is its high quantum yield and photostability, which allows for prolonged imaging without photobleaching. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene also has a high electron mobility, making it useful in the development of OLEDs and organic solar cells. However, one limitation of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is its relatively high cost compared to other fluorescent dyes.
Orientations Futures
Future research on 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could focus on improving its synthesis method to reduce costs and increase yields. It could also involve studying the mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in more detail and exploring its potential as a therapeutic agent for various diseases. Additionally, 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could be further developed for use in advanced imaging techniques such as super-resolution microscopy.
Méthodes De Synthèse
The synthesis of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene involves the reaction of 1,2,3,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized with potassium permanganate to yield 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. This method is highly efficient and yields a high purity product.
Propriétés
Numéro CAS |
17465-59-7 |
|---|---|
Nom du produit |
1,1,4,5,5,8-Hexamethyl-S-hydrindacene |
Formule moléculaire |
C18H26 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
3,3,4,7,7,8-hexamethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-18(5,6)16(13)12(2)14-8-10-17(3,4)15(11)14/h7-10H2,1-6H3 |
Clé InChI |
WAOWVPSHMISXFR-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
SMILES canonique |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
Autres numéros CAS |
17465-59-7 |
Synonymes |
1,2,3,5,6,7-Hexahydro-1,1,4,5,5,8-hexamethyl-s-indacene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



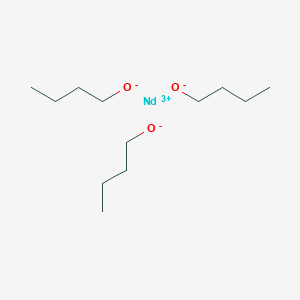
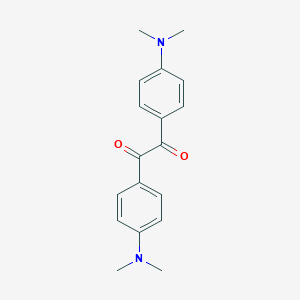

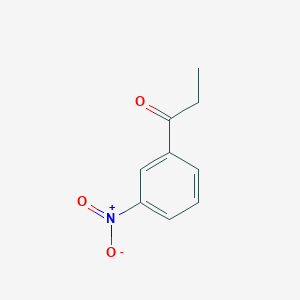
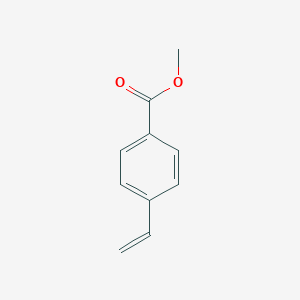
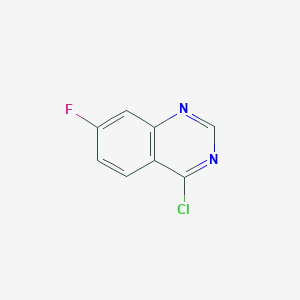
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
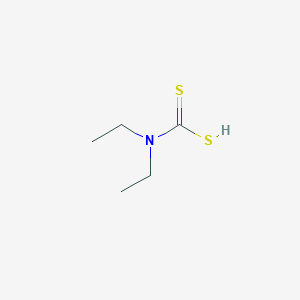
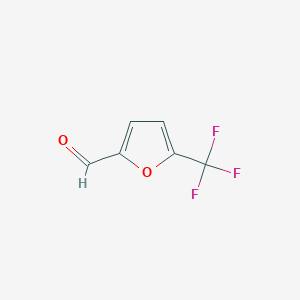
![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
